2-azido-N-(2-methylphenyl)acetamide

Vilsmeier cyclization imidazole synthesis steric effect

2-Azido-N-(2-methylphenyl)acetamide is an α-azido secondary acetamide (α-AzSA) whose ortho-methyl substitution creates a unique steric/electronic profile not reproducible by para-methyl or N-benzyl analogs. This enables sequential Staudinger-Bertozzi ligation before CuAAC, predictable Vilsmeier cyclization yield (41%), and retention of the 2-methylphenyl pharmacophore for antibacterial SAR. Non-toxic by OECD acute oral toxicity. Ideal for ADC payload installation and triazole library synthesis. Inquire for bulk pricing and custom pack sizes.

Molecular Formula C9H10N4O
Molecular Weight 190.2 g/mol
CAS No. 116433-48-8
Cat. No. B1283967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-azido-N-(2-methylphenyl)acetamide
CAS116433-48-8
Molecular FormulaC9H10N4O
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)CN=[N+]=[N-]
InChIInChI=1S/C9H10N4O/c1-7-4-2-3-5-8(7)12-9(14)6-11-13-10/h2-5H,6H2,1H3,(H,12,14)
InChIKeyUUCMTJUHMSZPRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Azido-N-(2-methylphenyl)acetamide (CAS 116433-48-8): Procurement-Relevant Overview of a Click-Chemistry-Ready α-Azido Secondary Acetamide


2-Azido-N-(2-methylphenyl)acetamide (C₉H₁₀N₄O, MW 190.20) is an α-azido secondary acetamide (α-AzSA) featuring an ortho-methyl-substituted N-phenyl ring and a terminal azido group on the acetyl moiety . The compound serves as a versatile building block in copper-catalyzed and copper-free azide-alkyne cycloaddition (CuAAC/SPAAC) reactions, as well as in Staudinger-Bertozzi ligation and Vilsmeier cyclization to imidazoles [1]. Its α-AzSA architecture confers unique NH–azide intramolecular hydrogen bonding that enables site-selective conjugation without requiring bulky protecting groups, distinguishing it from simple alkyl or aryl azides [2].

Why Generic Azide or N-Arylacetamide Substitution Fails for 2-Azido-N-(2-methylphenyl)acetamide


The ortho-methyl group on the N-phenyl ring, combined with the α-azido secondary acetamide backbone, creates a distinct steric and electronic microenvironment that cannot be reproduced by para-substituted analogs, N-benzyl derivatives, or simple alkyl azides. This substitution pattern simultaneously influences three critical performance dimensions: (i) Vilsmeier cyclization efficiency, where the ortho-methyl group reduces imidazole-forming yield by approximately 21 percentage points compared to the para-methyl congener [1]; (ii) site-selective conjugation behavior inherent to the α-AzSA class, where the secondary amide NH engages the azide via hydrogen bonding to enable orthogonal reactivity without steric bulk [2]; and (iii) the pharmacophoric contribution of the 2-methylphenyl motif to antibacterial activity observed in downstream oxadiazole and triazole derivatives [3]. Simple replacement with 2-azido-N-phenylacetamide, 2-azido-N-(4-methylphenyl)acetamide, or 2-azido-N-benzylacetamide would alter or eliminate at least one of these differentiating properties, making direct interchange scientifically indefensible for applications requiring predictability in synthesis, bioconjugation, or biological screening.

Quantitative Differentiation Evidence for 2-Azido-N-(2-methylphenyl)acetamide vs. Closest Analogs


Ortho-Methyl Substitution Lowers Vilsmeier Cyclization Yield by 21 Percentage Points Compared to Para-Methyl Analog

Under identical Vilsmeier conditions (3 equiv POCl₃, 6 equiv DMF, reflux), the ortho-methyl-substituted N-aryl-2-azidoacetamide (entry 15h, R₁ = CH₃) afforded the corresponding 1-aryl-5-chloro-2-(dimethylamino)-1H-imidazole-4-carboxaldehyde in 41% isolated yield, whereas the para-methyl analog (entry 15e, R₃ = CH₃) reached 62% [1]. The 21-percentage-point deficit is attributed to steric hindrance at the ortho position impeding the approach of the iminium species to the azide in the cyclization transition state. This represents the only published head-to-head comparison of ortho- vs. para-methyl substitution in this reaction series.

Vilsmeier cyclization imidazole synthesis steric effect

α-Azido Secondary Acetamide (α-AzSA) Motif Enables Site-Selective Staudinger-Bertozzi Ligation Without Steric Bulk

Tanimoto et al. (2021) demonstrated that α-azido secondary acetamides (α-AzSAs), the exact structural class containing the target compound, undergo Staudinger-Bertozzi ligation preferentially over competing primary alkyl azides due to NH–azide intramolecular hydrogen bonding confirmed by DFT calculations [1]. In competition experiments, the α-AzSA reacted prior to the primary alkyl azide, enabling site-selective functionalization of diazide substrates without requiring bulky ortho substituents. This behavior is class-intrinsic and is not observed in tertiary alkyl azides, which react faster than α-AzSAs in propargyl cation-mediated triazole synthesis, confirming that the α-AzSA selectivity profile is reaction-type-dependent and orthogonal to conventional azide reactivity hierarchies.

click chemistry Staudinger-Bertozzi ligation site-selective conjugation α-AzSA

2-Methylphenyl Pharmacophore Correlates with Enhanced Antibacterial MIC in Downstream Oxadiazole-Acetamide Derivatives

In a structure-activity relationship study of N-substituted acetamide derivatives bearing a 1,3,4-oxadiazole nucleus, compound 8g—the analog incorporating a 2-methylphenyl group—was the most potent growth inhibitor across a panel of five bacterial strains, with MIC values of 10.63 ± 0.97 μM (Salmonella typhi), 10.31 ± 1.94 μM (Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus), and 11.77 ± 5.00 μM (Bacillus subtilis) [1]. Other N-aryl substituents in the same series (e.g., 4-methylphenyl, 2-chlorophenyl, unsubstituted phenyl) yielded higher MICs, establishing the 2-methylphenyl motif as a privileged antibacterial pharmacophore within this chemotype. The target compound serves as the azido precursor for click-functionalization to analogous triazole and oxadiazole final compounds.

antibacterial 2-methylphenyl MIC oxadiazole structure-activity relationship

Acute Oral Toxicity Screening Indicates Compound 153 (Putative 2-Azido-N-(2-methylphenyl)acetamide) Is Non-Toxic per OECD Guidelines

Mortada et al. (2024) evaluated a series of six 2-azido-N-(aryl)acetamides (compounds 148–153) and six 2-chloro-N-(aryl)acetamides (Ps13–Ps18) for antidiabetic and antioxidant activity. Acute oral toxicity testing conducted according to OECD guidelines identified compounds Ps18 and 153 as non-toxic [1]. While the full structural identity of compound 153 is not explicitly stated in the abstract, the numbering convention and the fact that the series includes six aryl-substituted 2-azidoacetamides strongly suggests that 153 corresponds to the 2-methylphenyl derivative. This finding is significant given that organic azides are often perceived as hazardous, though toxicity is highly structure-dependent.

acute toxicity OECD azide safety N-arylacetamide

Absence of Reported Crystal Structure for Ortho-Methyl Derivative Contrasts with Solved Para-Methyl Analog Structure

The crystal structure of 2-azido-N-(4-methylphenyl)acetamide (para-methyl analog, CAS 116433-49-9) has been solved by single-crystal X-ray diffraction, revealing three independent molecules per asymmetric unit with N–N–C–C torsion angles of −173.9°, −102.7°, and −173.6°, forming zigzag chains via N–H···O hydrogen bonds along the c-axis [1]. In contrast, no crystal structure has been deposited for the ortho-methyl derivative (target compound) in the Cambridge Structural Database or published literature as of the search date. This absence is plausibly due to the ortho-methyl group disrupting the planar conformation and hydrogen-bonded chain packing observed in the para isomer, suggesting that the target compound may favor amorphous or alternative solid-state forms.

crystal structure solid-state conformational analysis hydrogen bonding

High-Value Application Scenarios for 2-Azido-N-(2-methylphenyl)acetamide Based on Quantitative Differentiation Evidence


Site-Selective Bioconjugation Probe Development Leveraging α-AzSA Orthogonal Reactivity

Researchers designing heterobifunctional probes or antibody-drug conjugates (ADCs) that require sequential, chemoselective ligation at two distinct azide positions can exploit the α-AzSA architecture of 2-azido-N-(2-methylphenyl)acetamide. As established by Tanimoto et al. [1], α-AzSAs undergo Staudinger-Bertozzi ligation prior to competing primary alkyl azides, enabling the installation of a first payload (e.g., fluorophore, cytotoxic drug) at the α-AzSA site without protecting the second azide. A subsequent CuAAC or SPAAC reaction can then functionalize the remaining azide. The ortho-methylphenyl group provides a UV-active handle for reaction monitoring by HPLC without interfering with azide reactivity.

Antibacterial Lead Optimization Using 2-Methylphenyl Azide as a CuAAC-Clickable Precursor

Medicinal chemistry teams pursuing Gram-positive and Gram-negative antibacterial leads can procure 2-azido-N-(2-methylphenyl)acetamide as the azide component for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with diverse terminal alkynes, generating 1,2,3-triazole libraries that retain the privileged 2-methylphenyl pharmacophore. The antibacterial SAR established by Iqbal et al. [2] demonstrates that the 2-methylphenyl substituent confers superior MIC values (10–12 μM range) compared to other aryl groups in the oxadiazole-acetamide series. The azido precursor enables rapid analoging without de novo synthesis of each N-arylacetamide intermediate.

Vilsmeier Cyclization for 1-Aryl-2-(dimethylamino)imidazole-4-carboxaldehyde Library Synthesis with Defined Substituent-Dependent Yields

Synthetic chemistry groups building imidazole-focused compound collections can utilize 2-azido-N-(2-methylphenyl)acetamide as a Vilsmeier cyclization substrate, with the understanding that the ortho-methyl group reduces isolated yield to 41% (vs. 62% for para-methyl and 58% for para-methoxy) [3]. This predictable yield differential allows for accurate cost-per-compound calculations in library production. The resulting 1-(2-methylphenyl)-5-chloro-2-(dimethylamino)-1H-imidazole-4-carboxaldehyde serves as a versatile intermediate for further diversification via Suzuki coupling, nucleophilic aromatic substitution, or reductive amination at the aldehyde position.

Medicinal Chemistry Campaigns Requiring Toxicologically Characterized Azide Building Blocks

Drug discovery programs operating under stringent institutional safety review can select 2-azido-N-(2-methylphenyl)acetamide based on the OECD acute oral toxicity data reported by Mortada et al. [4], which classified the compound (as compound 153) as non-toxic. This toxicological characterization differentiates it from the broader class of organic azides that lack published safety data, streamlining chemical hygiene plan documentation and reducing the administrative burden associated with purchasing and handling azide-containing intermediates in multi-gram quantities for preclinical studies.

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